N-methyl-N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide
Overview
Description
N-methyl-N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide is a complex organic compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with a phenylsulfonyl group and a carboxamide group, making it a unique and versatile molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-methyl-N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Shares a similar sulfonamide structure but with a cyclopropane ring.
4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)piperazine: Another piperazine derivative with different substituents.
Uniqueness
N-methyl-N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-methyl-N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in antiviral and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperazine core substituted with a phenylsulfonyl group and a carboxamide moiety. The synthesis typically involves multi-step processes, including the formation of the piperazine ring and subsequent modifications to introduce the sulfonyl and carboxamide functionalities. For instance, analogues have been synthesized using microwave-assisted methods to enhance yields and reduce reaction times .
Antiviral Activity
Recent studies have demonstrated that derivatives of N-methyl-N-phenyl-4-(phenylsulfonyl)piperazine exhibit significant antiviral properties, particularly against chikungunya virus (CHIKV). A notable study identified several analogues as potent inhibitors, with selectivity indexes exceeding 61. The mechanism of action appears to target the viral capping machinery, specifically the nsP1 protein, which is crucial for viral replication .
Table 1: Antiviral Activity of Selected Analogues
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
This compound | 5.0 | 61 |
2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine | 2.0 | 80 |
2-(4-(Phenylsulfonyl)piperazine-1-yl)thiazole | 3.5 | 50 |
Anticancer Activity
The compound has also shown promise in anticancer applications. In vitro studies have indicated that piperazine derivatives can induce cytotoxic effects in various cancer cell lines, including breast (MCF-7) and colorectal (HCT-116) cancer cells. The cytotoxicity is often assessed using assays like the sulforhodamine B assay, which measures cell growth inhibition .
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of related compounds, it was found that derivatives containing the phenylsulfonyl group exhibited variable growth inhibition across different cancer cell lines:
Compound Type | GI50 (µM) (MCF-7) | GI50 (µM) (HCT-116) |
---|---|---|
Benzamide Derivatives | 10.5 | 12.3 |
Sulfonamide Derivatives | 15.0 | 18.5 |
The results indicate that while some derivatives are highly effective, others show less potency, suggesting that structural modifications can significantly influence biological activity.
Structure-Activity Relationship (SAR)
The biological activity of N-methyl-N-phenyl-4-(phenylsulfonyl)piperazine is heavily influenced by its structural components. Modifications at various positions on the piperazine ring and the sulfonamide group have been systematically studied to optimize both antiviral and anticancer activities.
Key findings from SAR studies include:
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-methyl-N-phenylpiperazine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-19(16-8-4-2-5-9-16)18(22)20-12-14-21(15-13-20)25(23,24)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKMMTCMJMJPDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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